molecular formula C14H12O3 B3204492 2,2-Bis(4-hydroxyphenyl)acetaldehyde CAS No. 103707-82-0

2,2-Bis(4-hydroxyphenyl)acetaldehyde

Cat. No.: B3204492
CAS No.: 103707-82-0
M. Wt: 228.24 g/mol
InChI Key: PYFYELMZFSBVEX-UHFFFAOYSA-N
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Description

2,2-Bis(4-hydroxyphenyl)acetaldehyde is an organic compound characterized by the presence of two hydroxyphenyl groups attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-hydroxyphenyl)acetaldehyde typically involves the condensation of phenolic compounds with aldehydes under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(4-hydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Bis(4-hydroxyphenyl)acetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. Its hydroxy groups enable it to form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

    Bisphenol A (BPA): 2,2-Bis(4-hydroxyphenyl)propane.

    Bisphenol F (BPF): 4,4’-Methylenediphenol.

    Bisphenol S (BPS): 4,4’-Sulfonyldiphenol.

Comparison: 2,2-Bis(4-hydroxyphenyl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to other bisphenols like BPA, BPF, and BPS. This aldehyde group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,2-bis(4-hydroxyphenyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-14(10-1-5-12(16)6-2-10)11-3-7-13(17)8-4-11/h1-9,14,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFYELMZFSBVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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